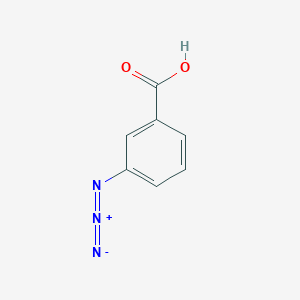

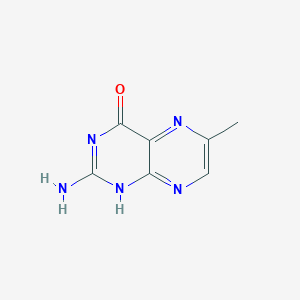

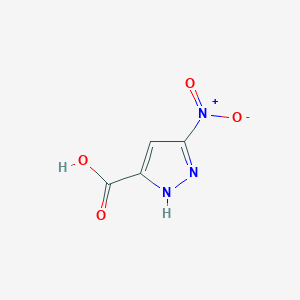

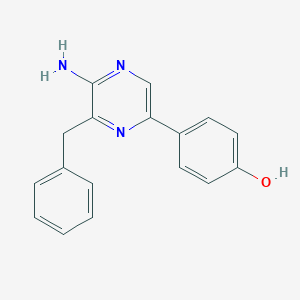

4(1H)-Pteridinone, 2-amino-6-methyl-

概要

説明

準備方法

6-Methylpterin is generally prepared through synthetic routes. A common synthesis method involves the reaction of pyrazinopyridin-4(1H)-one with methyl bromide, followed by aminolysis of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

6-メチルプテリンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応によく用いられる試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、6-メチルプテリンの酸化反応では、反応性酸素種が生成される可能性があります .

4. 科学研究における用途

6-メチルプテリンは、幅広い科学研究で利用されています:

科学的研究の応用

6-Methylpterin has a wide range of scientific research applications:

作用機序

6-メチルプテリンの作用機序には、光照射にさらされると一重項酸素と過酸化水素を生成する能力が含まれます . これらの反応性酸素種は、さまざまな分子標的に作用し、酸化ストレスおよび潜在的な治療効果を引き起こす可能性があります。 さらに、6-メチルプテリンはフリーラジカルを捕捉し、炎症性サイトカインを阻害するため、その生物活性を発揮します .

6. 類似化合物の比較

6-メチルプテリンは、6-ヒドロキシメチルプテリン、6,7-ジメチルプテリン、ラムノプテリンなどの他のプテリン誘導体と構造的に関連しています . これらの化合物と比較して、6-メチルプテリンは、光照射下で反応性酸素種を生成する能力など、独特の性質を持っています . このため、酸化ストレスおよび関連する生化学経路を含む研究で特に役立ちます。

類似化合物

- 6-ヒドロキシメチルプテリン

- 6,7-ジメチルプテリン

- ラムノプテリン

類似化合物との比較

6-Methylpterin is structurally related to other pterin derivatives, such as 6-hydroxymethylpterin, 6,7-dimethylpterin, and rhamnopterin . Compared to these compounds, 6-methylpterin has unique properties, such as its ability to generate reactive oxygen species under photoirradiation . This makes it particularly useful in studies involving oxidative stress and related biochemical pathways.

Similar Compounds

- 6-Hydroxymethylpterin

- 6,7-Dimethylpterin

- Rhamnopterin

特性

IUPAC Name |

2-amino-6-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221062 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-75-8 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methylpterin?

A1: 6-Methylpterin has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.

Q2: How can 6-methylpterin be synthesized?

A2: 6-Methylpterin can be synthesized by condensing 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal under controlled conditions. [] This method yields a mixture of 6-methylpterin and 7-methylpterin, with the ratio favoring 6-methylpterin when the reaction is performed at lower temperatures (0-5°C). []

Q3: What spectroscopic techniques are useful for characterizing 6-methylpterin?

A3: 6-Methylpterin can be characterized using various spectroscopic methods, including UV-visible spectrophotometry, fluorescence spectroscopy, and resonance Raman spectroscopy. [, , ]

Q4: Does 6-methylpterin exhibit tautomerism?

A4: Yes, like other pterin derivatives, 6-methylpterin exhibits tautomerism, primarily between the lactam and lactim forms. [] The equilibrium between these tautomers is influenced by factors like pH and solvent.

Q5: Does 6-methylpterin exhibit any catalytic properties?

A5: While 6-methylpterin itself may not function as a catalyst, it serves as a substrate for various enzymes. For instance, NADH-specific dihydropteridine reductase utilizes 6-methylpterin to assess its enzymatic activity. [] This enzyme catalyzes the reduction of quinonoid-dihydro-6-methylpterin using NADH as a cofactor. []

Q6: What are some applications of 6-methylpterin in biological research?

A6: 6-Methylpterin finds application in studying pteridine metabolism and enzyme kinetics. For example, it acts as a substrate for pteridine reductase: dihydrofolate reductase, an enzyme crucial for folate metabolism. [, ] Its use helps researchers understand the enzyme's substrate specificity and kinetic parameters.

Q7: Can 6-methylpterin be used as a marker in biological systems?

A7: Yes, 6-methylpterin can serve as a marker in specific biological contexts. For instance, its concentration in ruminal fluid is a potential marker for assessing ruminal nitrogen status in cows. [] Elevated levels of 6-methylpterin are observed when cows are fed diets deficient in degradable intake protein, suggesting its potential as a marker for dietary nitrogen deficiency.

Q8: Have computational methods been applied to study 6-methylpterin?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 6-methylpterin, including its protonation sites, tautomeric equilibria, and reactivity. [, ] These studies provide valuable insights into the electronic structure and reactivity of this molecule.

Q9: Can QSAR models be developed for 6-methylpterin derivatives?

A9: While limited information is available specifically on QSAR models for 6-methylpterin derivatives, its structural similarity to other pterin compounds suggests that QSAR approaches could be applied to predict and understand the relationship between their structure and biological activity.

Q10: Does 6-methylpterin participate in any specific metabolic pathways?

A10: While not a direct participant in major metabolic pathways, 6-methylpterin can act as a substrate for enzymes involved in pteridine metabolism. For instance, it can be reduced by dihydrofolate reductase, an enzyme crucial for maintaining tetrahydrobiopterin levels, a cofactor for various enzymes. []

Q11: Can 6-methylpterin act as a photosensitizer?

A11: Yes, under UV-A irradiation, 6-methylpterin can act as a Type I photosensitizer. [] This means it can transfer energy to other molecules, generating reactive oxygen species (ROS) like superoxide anion (O2•−). This photosensitizing ability can lead to the oxidation of biomolecules like methionine. []

Q12: What analytical methods are used to determine 6-methylpterin levels in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection is a sensitive and specific method for quantifying 6-methylpterin in biological samples like ruminal fluid. [] This method often involves derivatization steps to enhance sensitivity and selectivity.

Q13: Can electrochemical methods be used to detect 6-methylpterin?

A13: Yes, electrochemical methods, specifically dual-electrode amperometry, can be utilized for the detection and quantification of 6-methylpterin and its analogs. [, ] This approach offers high sensitivity and can be coupled with liquid chromatography for enhanced separation and analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)